molecular formula C22H21N3O4S B2918370 2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 921833-36-5

2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone

Cat. No.: B2918370
CAS No.: 921833-36-5
M. Wt: 423.49
InChI Key: OLEIGCOKPAOBCY-UHFFFAOYSA-N
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Description

2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H21N3O4S and its molecular weight is 423.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

A novel series of indole-based derivatives, including structures related to 2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone, has been synthesized and evaluated for their antimicrobial properties. Such compounds have shown potential against a range of bacterial and fungal strains, indicating their relevance in developing new antimicrobial agents (L. Nagarapu & Upendra Pingili, 2014).

Anticancer Activity

Functionalized sulfur-containing heterocyclic analogs, related to the chemical structure , have been studied for their anticancer activities. These compounds exhibit selectivity towards cancer cells, such as laryngeal carcinoma, by inducing apoptosis and cell cycle arrest. Their action mechanism includes enhancing antioxidant enzyme activity, reducing reactive oxygen species production, and modulating the BAX/BCL-2 ratio to stimulate apoptosis (B. Haridevamuthu et al., 2023).

Synthesis and Characterization

Research on the synthesis and characterization of novel compounds, including the target molecule, involves exploring their chemical structures through various spectroscopic techniques. These studies lay the groundwork for further application-specific investigations by establishing foundational knowledge of the compounds' molecular frameworks (Y. Mabkhot et al., 2011).

Neurodegenerative Disease Treatment

Indole derivatives, sharing structural similarity with the compound , have been evaluated for their potential in treating neurodegenerative diseases. These compounds exhibit dual-effective neuroprotective properties, combining antioxidant capabilities with affinity for NMDA receptors, suggesting a promising avenue for therapeutic development in this area (M. R. Buemi et al., 2013).

Cytotoxic Activity

Hybrid compounds between indolo[b]tetrahydrofuran and imidazolium salts, which are structurally related to the target molecule, have been synthesized and shown to exhibit significant cytotoxic activity against various cancer cell lines. This suggests their potential use in chemotherapy, offering a targeted approach to cancer treatment (L. Zhengfen et al., 2017).

Properties

IUPAC Name

2-[1-(1,3-benzodioxol-5-ylmethyl)-5-(hydroxymethyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c26-12-17-10-23-22(25(17)11-15-5-6-19-20(9-15)29-14-28-19)30-13-21(27)24-8-7-16-3-1-2-4-18(16)24/h1-6,9-10,26H,7-8,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLEIGCOKPAOBCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=C(N3CC4=CC5=C(C=C4)OCO5)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.